molecular formula C17H25BrN2O4S B2440696 tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate CAS No. 1420867-25-9

tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate

Cat. No.: B2440696
CAS No.: 1420867-25-9
M. Wt: 433.36
InChI Key: QRESMPSUWPNYGL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a bromophenyl group, and a sulfonamido group attached to a piperidine ring

Properties

IUPAC Name

tert-butyl 4-[(4-bromophenyl)methylsulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)20-10-8-15(9-11-20)19-25(22,23)12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRESMPSUWPNYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzylamine with tert-butyl piperidine-1-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that piperidine derivatives, including tert-butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate, exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the piperidine structure can enhance the efficacy of these compounds against various bacterial strains, making them promising candidates for antibiotic development .

Inhibition of Enzymatic Activity
This compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, piperidine derivatives have been studied as inhibitors of MenA, an enzyme critical in bacterial cell wall synthesis. The structure-activity relationship (SAR) studies suggest that the incorporation of sulfonamide groups enhances the binding affinity and selectivity towards the target enzyme, potentially leading to new antibacterial therapies .

Analgesic Properties
Some derivatives of piperidine have been noted for their analgesic effects. The this compound may possess similar properties due to its structural characteristics, which can interact with pain receptors or modulate pain pathways .

Agricultural Applications

Pesticide Development
The compound's sulfonamide moiety suggests potential applications in developing new pesticides. Sulfonamide derivatives are known for their herbicidal and fungicidal properties. Research into the synthesis and application of such compounds could lead to environmentally friendly agricultural solutions that target specific pests while minimizing harm to non-target organisms .

Material Science

Polymer Chemistry
this compound can serve as a functional monomer in polymer synthesis. Its unique structure allows it to be incorporated into various polymer matrices, potentially enhancing mechanical properties or introducing specific functionalities such as increased thermal stability or chemical resistance .

Table 1: Summary of Research Findings on Piperidine Derivatives

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityEnhanced activity against Gram-positive bacteria; structural modifications improve efficacy.
Pesticide DevelopmentPotential for use as a selective herbicide; sulfonamide group enhances biological activity.
Enzyme InhibitionEffective inhibitor of MenA; structure-activity relationship indicates optimal modifications for increased potency.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamido group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl and sulfonamido groups allows for diverse chemical modifications, making it a versatile compound in various research fields .

Biological Activity

tert-Butyl 4-(((4-bromophenyl)methyl)sulfonamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : tert-butyl 4-[(4-bromophenyl)methylsulfonylamino]piperidine-1-carboxylate
  • Molecular Formula : C17H25BrN2O4S
  • Molecular Weight : 404.36 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-bromobenzylamine with tert-butyl piperidine-1-carboxylate under specific conditions. Common solvents include dichloromethane, and catalysts such as triethylamine are often used to facilitate the reaction .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamido group enhances its binding affinity, potentially modulating the activity of target proteins involved in various biological processes .

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 Value (µM)
Compound AMCF-7 (Breast Cancer)0.65
Compound BHCT-116 (Colon Cancer)2.41
Compound CU-937 (Leukemia)0.48

These values suggest that modifications in the piperidine structure can enhance anticancer potency .

Mechanisms of Anticancer Action

Flow cytometry analyses reveal that these compounds can induce apoptosis in cancer cells by increasing caspase activity and arresting cell cycle progression at the G1 phase. This indicates that the compound may trigger intrinsic apoptotic pathways .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various piperidine derivatives, including this compound). The results showed that this compound significantly inhibited cell growth in MCF-7 and U-937 cell lines, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. The presence of the sulfonamido group was found to enhance inhibition potency, suggesting a potential role as a therapeutic agent targeting metabolic pathways in cancer cells .

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